molecular formula C17H13N3O2S B2434554 1-(1,3-benzothiazol-2-yl)-3-(4-methoxyphenyl)-1H-pyrazol-5-ol CAS No. 431074-72-5

1-(1,3-benzothiazol-2-yl)-3-(4-methoxyphenyl)-1H-pyrazol-5-ol

Cat. No. B2434554
CAS RN: 431074-72-5
M. Wt: 323.37
InChI Key: CPDFQJXTSQLPSB-UHFFFAOYSA-N
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Description

1-(1,3-benzothiazol-2-yl)-3-(4-methoxyphenyl)-1H-pyrazol-5-ol, also known as PY-BTZ, is a pyrazol-5-ol derivative with a benzothiazole moiety. It is a small molecule that has been widely studied for its potential applications in medicinal chemistry and drug discovery. It has been used as a ligand for metal ion coordination, a substrate for enzyme-catalyzed reactions, and an inhibitor of various enzymes. In addition, it has been used as a molecular tool for studying the structure and function of proteins, and as a drug candidate for treating various diseases.

Scientific Research Applications

Chemical Complexity and Biological Activity

Benzothiazole is a versatile heterocyclic scaffold extensively used in pharmaceutical applications. The structure of benzothiazole is such that it allows for a wide range of biological properties, making it an important component in various bioactive molecules and therapeutic agents. The compound's unique chemical structure, especially the presence of a benzothiazole moiety, is known to confer significant biological activities, including antimicrobial, analgesic, anti-inflammatory, antidiabetic activities, and potential antitumor properties. The structural simplicity and ease of synthesis provide a broad scope for developing chemical libraries that can be instrumental in discovering new therapeutic entities (Kamal et al., 2015).

Pharmacological Importance and Drug Design

The benzothiazole nucleus is considered a principal moiety in numerous biologically active compounds, including several potent drugs like Frentizole, Pramipexole, Thioflavin T, and Riluzole. Over the decades, there has been growing interest in exploring the biological and therapeutic activities of benzothiazole-containing compounds, further highlighting the significance of this chemical group in medicinal chemistry. The potential effects of benzothiazole and its derivatives, including antimicrobial, analgesic, anti-inflammatory, antitubercular, antiviral, and antioxidant activities, have been well-documented, positioning benzothiazole as a rapidly developing compound in medicinal chemistry (Sumit et al., 2020).

Applications in Chemotherapy and Cancer Treatment

Benzothiazole derivatives have shown promise as chemotherapeutic agents, particularly in cancer treatment. Recent advances have seen 2-arylbenzothiazoles emerging as important pharmacophores in the development of antitumor agents. Their promising biological profile and synthetic accessibility make them attractive candidates for designing and developing new benzothiazoles and their conjugate systems as potential chemotherapeutics. However, while these compounds have demonstrated potent anticancer activity and have been part of clinical studies, thorough characterizations of their toxicity are needed for their safe application in cancer chemotherapy (Ahmed et al., 2012).

Insight into Mechanistic Drug-Target Interactions

Benzothiazole derivatives have also been explored for their antifungal properties. Understanding the structure–activity relationship (SAR) and pharmacophore predictions can provide insights into the biological activity against specific pathogens, aiding in the development of targeted therapeutic agents. This specificity is crucial for developing more effective drugs with minimized side effects, further underscoring the importance of benzothiazole in drug discovery and development (Kaddouri et al., 2022).

properties

IUPAC Name

2-(1,3-benzothiazol-2-yl)-5-(4-methoxyphenyl)-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O2S/c1-22-12-8-6-11(7-9-12)14-10-16(21)20(19-14)17-18-13-4-2-3-5-15(13)23-17/h2-10,19H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODMLHFXGSTYHIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)N(N2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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